Methyl N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycinate
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Description
Methyl N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycinate, also known as MMNG, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMNG belongs to the class of glycine derivatives and is widely used in the synthesis of various bioactive molecules.
Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of Tetrahydroisoquinolines : A study by Kommidi, Balasubramaniam, & Aidhen (2010) developed synthetic equivalents based on Weinreb Amide (WA) functionality for the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline framework.
Antimicrobial Properties : Patil et al. (2010) explored the antimicrobial potential of derivatives of methyl N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycinate, finding compounds with significant antibacterial activity (Patil et al., 2010).
Environmental and Ecological Impact
Behaviour in Sewage Treatment : Krause & Schöler (2000) investigated the behavior of N-(phenylsulfonyl)-glycine in a municipal sewage treatment plant, highlighting its potential environmental impact and the formation of derivatives like N-(phenylsulfonyl)-sarcosine (Krause & Schöler, 2000).
Herbicide Transport via Preferential Flow : Research on the transport of herbicides like metolachlor, which shares structural similarities with this compound, indicated that preferential flow can impact the mobility of such chemicals in agricultural settings (Malone et al., 2004).
Pharmaceutical Applications
- Bone Loss Prevention : Cho et al. (2020) studied the effects of N-phenyl-methylsulfonamido-acetamide (PMSA), a compound structurally related to this compound, in preventing bone loss in mice, suggesting potential applications in osteoporosis treatment (Cho et al., 2020).
Properties
IUPAC Name |
methyl 2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-13-9-10-16(22-2)15(11-13)18(12-17(19)23-3)24(20,21)14-7-5-4-6-8-14/h4-11H,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYDIBOLTSTTKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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